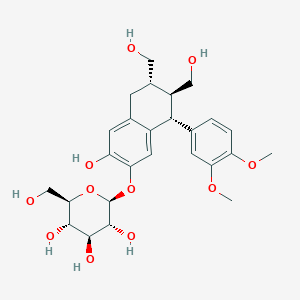
SargentodosideC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SargentodosideC is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideC typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
In a laboratory setting, the synthesis of this compound can be achieved through glycosylation reactions. This involves the reaction of a sugar donor with an acceptor molecule in the presence of a catalyst. Common catalysts used in these reactions include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process begins with the harvesting of the plant, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the extract is concentrated. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
化学反应分析
Types of Reactions
SargentodosideC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides.
科学研究应用
SargentodosideC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: this compound is studied for its role in plant metabolism and its potential as a natural insecticide.
Medicine: Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of natural health products and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of SargentodosideC involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection to cells.
相似化合物的比较
SargentodosideC can be compared with other glycosides such as:
Saponins: Like this compound, saponins are glycosides with potential therapeutic properties. saponins are known for their surfactant properties and are used in detergents and foaming agents.
Flavonoid Glycosides: These compounds also exhibit antioxidant and anti-inflammatory properties but differ in their chemical structure and specific biological activities.
Cardiac Glycosides: These are used in the treatment of heart conditions and have a different mechanism of action compared to this compound.
属性
分子式 |
C26H34O11 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[[(6S,7S,8R)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |
InChI 键 |
DECMJXFDJXTUNS-PBJGOBETSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


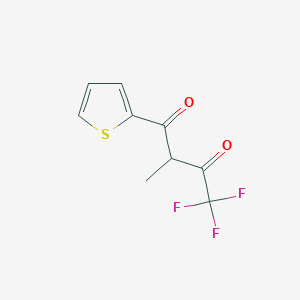
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
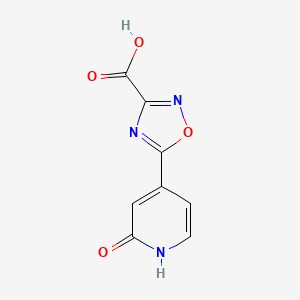
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
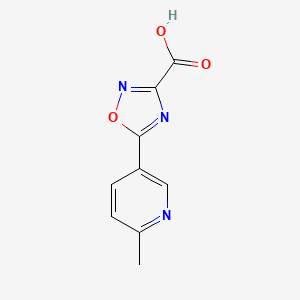

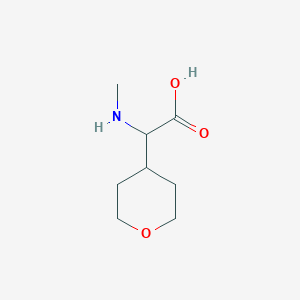


![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
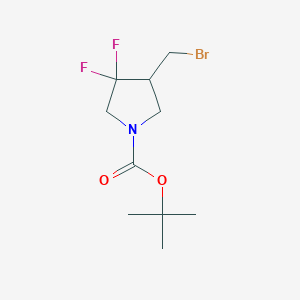
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
